molecular formula C22H23NO4 B2962664 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methylcyclopentane-1-carboxylic acid CAS No. 1555093-85-0

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B2962664
CAS No.: 1555093-85-0
M. Wt: 365.429
InChI Key: GQRWGIKPUUXSTH-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methylcyclopentane-1-carboxylic acid is a synthetic amino acid derivative featuring a cyclopentane ring substituted with a methyl group, a carboxylic acid moiety, and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The Fmoc group is widely used in peptide synthesis for its orthogonality in protecting amine functionalities during solid-phase synthesis . The methyl group at the 1-position introduces steric hindrance, which can influence conformational flexibility and peptide backbone stability.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)12-6-11-19(22)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWGIKPUUXSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methylcyclopentane-1-carboxylic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. Its structural characteristics allow for various biological activities, making it a valuable candidate for drug development and therapeutic applications.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 355.38 g/mol
  • CAS Number : 135944-07-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The fluorenylmethoxycarbonyl (Fmoc) group is particularly notable for its role in peptide synthesis and as a protective group in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • The compound has shown potential as an anti-cancer agent through the inhibition of specific pathways involved in tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its role in inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Effects :
    • Research has suggested that the compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

Several studies have investigated the biological activities of Fmoc-amino acid derivatives:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of Fmoc derivatives on human breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, with apoptosis confirmed through flow cytometry analysis.
  • Case Study 2 : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeTarget Organism/Cell LineConcentration (µM)Effect Observed
AntitumorMCF-7 (breast cancer cells)1050% reduction in cell viability
AntimicrobialE. coli20Inhibition of growth
NeuroprotectiveSH-SY5Y (neuroblastoma cells)5Reduced oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications
2-((Fmoc)amino)-1-methylcyclopentane-1-carboxylic acid (hypothetical) C22H23NO4 ~365.43 1-methyl group, cyclopentane backbone, Fmoc-amino, carboxylic acid Peptide synthesis, conformational control in constrained peptides
1-[[Fmoc]amino]cyclopentanecarboxylic acid (CAS 117322-30-2, ) C21H21NO4 351.40 Cyclopentane backbone, Fmoc-amino, carboxylic acid (no methyl group) Peptide backbone modification, introduces rigidity
(1S,2R)-2-Fmoc-amino cyclopentane-1-carboxylic acid () C21H21NO4 351.40 Stereospecific Fmoc-amino (1S,2R configuration) Stereoselective peptide synthesis, chiral resolution studies
1-((Fmoc-amino)methyl)cyclohexane-1-carboxylic acid (CAS 220145-22-2, Ev10) C23H25NO4 379.45 Cyclohexane backbone, methylene linker between Fmoc and carboxylic acid Enhances lipophilicity and membrane permeability in peptide drugs
FAA8020: Fmoc-L-Dap(NBTD)-OH () C24H19N5O6S 505.51 Nitrobenzothiadiazole (NBTD) fluorophore, propanoic acid backbone Fluorescent labeling, protease activity assays
Key Observations:
  • Backbone Rigidity : Cyclopentane derivatives (e.g., ) impose greater backbone rigidity than cyclohexane analogs (), making them preferable for designing α-helix or β-sheet mimetics .
  • Functionalization : Compounds like FAA8020 () incorporate fluorogenic groups (e.g., NBTD), enabling applications in fluorescence microscopy, unlike the target compound, which is tailored for structural modification .

Physicochemical Properties and Stability

  • The methyl group in the target compound may further reduce aqueous solubility .
  • Stability: Fmoc groups are stable under basic conditions but cleaved by piperidine or DBU in peptide synthesis.
  • Thermal Decomposition: Similar compounds (e.g., ) decompose at elevated temperatures (>200°C), releasing toxic fumes (e.g., CO, NOx). Proper ventilation is critical during handling .

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